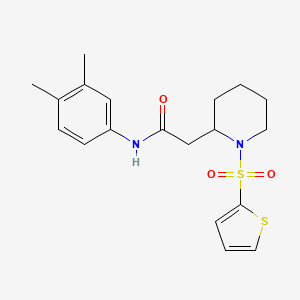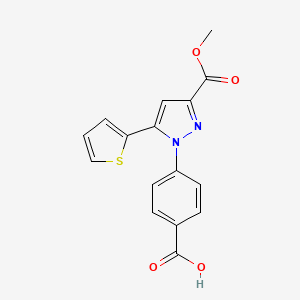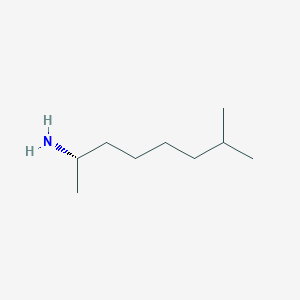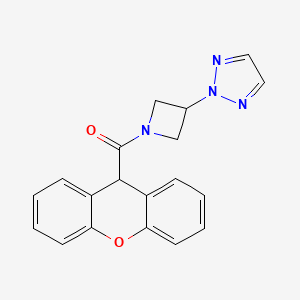
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid is a compound that has a similar structure . It has a molecular weight of 243.27 and a melting point of over 335 degrees Celsius .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. A similar compound, N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS), has been studied as a corrosion inhibitor on mild steel in 0.1 M HCl medium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid, a similar compound, has a molecular weight of 243.27 and a melting point of over 335 degrees Celsius .Scientific Research Applications
Antimicrobial and Antitubercular Activities
One significant area of application is in the development of antimicrobial and antitubercular agents. For instance, compounds synthesized from the condensation of aromatic amines with N-phenylacetamide, incorporating the quinoline and pyrimidine structural motifs, have shown promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest potential pathways for designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anticancer Agents
The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives, including structural analogues similar to N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide, have demonstrated inhibition of cancer cell growth. X-ray diffraction analysis has confirmed the structures of these compounds, providing a foundation for further investigation into their potential as anticancer agents (Matiadis et al., 2013).
Fluorescence Binding Studies
Studies on p-hydroxycinnamic acid amides, including derivatives structurally related to this compound, have provided insights into their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions offer potential applications in understanding protein binding dynamics and developing new therapeutic compounds (Meng et al., 2012).
Antioxidant Properties
Compounds within this class have been explored for their antioxidant properties, which can play a crucial role in the development of treatments for age-related diseases. The integration of free radical scavenger groups into these molecules shows promise for therapeutic applications in conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (Jin et al., 2010).
Herbicidal Activity
Beyond medical applications, derivatives of this compound class have shown high herbicidal activity against monocotyledonous plants, indicating potential use in agricultural sciences. The synthesis and preliminary bioassay of these compounds highlight their efficacy and open avenues for developing new herbicides (Jiang et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides, have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets by inhibiting certain enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Related compounds like sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
The compound’s efficacy as a corrosion inhibitor suggests that it might have good stability and interaction with metal surfaces .
Result of Action
Based on the information about related compounds, it can be inferred that it might lead to the inhibition of bacterial growth by interfering with crucial biochemical pathways .
Action Environment
The action of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor was found to escalate with elevated concentration and decline with an increase in solution temperature .
Safety and Hazards
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBHULYRYIHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)
![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)
